Methyl 2-(4-aminophenyl)acetate hydrochloride

Organic Synthesis Process Chemistry Medicinal Chemistry

Methyl 2-(4-aminophenyl)acetate hydrochloride (CAS: 83528-16-9) is an organic compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol. It is the hydrochloride salt form of the methyl ester of 4-aminophenylacetic acid.

Molecular Formula C9H12ClNO2
Molecular Weight 201.65 g/mol
CAS No. 83528-16-9
Cat. No. B1281708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-aminophenyl)acetate hydrochloride
CAS83528-16-9
Molecular FormulaC9H12ClNO2
Molecular Weight201.65 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC=C(C=C1)N.Cl
InChIInChI=1S/C9H11NO2.ClH/c1-12-9(11)6-7-2-4-8(10)5-3-7;/h2-5H,6,10H2,1H3;1H
InChIKeyWRZBLDDHUMBLKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(4-aminophenyl)acetate hydrochloride CAS 83528-16-9: Technical Overview and Procurement Baseline


Methyl 2-(4-aminophenyl)acetate hydrochloride (CAS: 83528-16-9) is an organic compound with the molecular formula C9H12ClNO2 and a molecular weight of 201.65 g/mol . It is the hydrochloride salt form of the methyl ester of 4-aminophenylacetic acid. As an aromatic ester featuring a primary amine, this compound is a versatile building block in organic synthesis, commonly utilized in amide coupling, ester hydrolysis, and protecting group strategies for the preparation of pharmaceutical intermediates and fine chemicals .

Why Methyl 2-(4-aminophenyl)acetate hydrochloride Cannot Be Interchanged with Analogs: Procurement Rationale


Substituting this compound with its free base (CAS 39552-81-3), ethyl ester analog (CAS 59235-35-7), or the parent acid (CAS 1197-55-3) is not trivial due to quantifiable differences in physical state, solubility, and molecular properties. These variations critically impact reaction design, handling, purification, and scalability. Selecting an inappropriate analog can lead to failed syntheses, reduced yields, or incompatible downstream processing conditions. The quantitative evidence below establishes the specific parameters that differentiate this hydrochloride salt and define its unique utility in a laboratory and manufacturing context.

Quantitative Differentiation Evidence: Methyl 2-(4-aminophenyl)acetate hydrochloride vs. Primary Analogs


Physical State Differentiation: Methyl Ester Hydrochloride (Liquid) vs. Free Base (Solid) for Improved Handling and Solubility

The target compound is a liquid at room temperature , whereas its closest analog, the free base methyl 2-(4-aminophenyl)acetate (CAS 39552-81-3), is a solid with a reported melting point of 197-200°C . The hydrochloride salt form typically confers enhanced aqueous solubility compared to the water-insoluble free base, which is reported to have a solubility of only 2.87 mg/mL (0.0174 mol/L) in water .

Organic Synthesis Process Chemistry Medicinal Chemistry

Aqueous Solubility Enhancement: Salt Form Overcomes Free Base's Poor Water Solubility

The free base methyl ester (CAS 39552-81-3) is characterized as 'Insoluble in water' [1] with a calculated solubility of 2.87 mg/mL . In contrast, the hydrochloride salt (CAS 83528-16-9) is designed to address this limitation. While an exact numerical solubility value for the salt was not found in the reviewed sources, the conversion to a hydrochloride salt is a standard and quantifiable approach in pharmaceutical chemistry to increase the aqueous solubility of amine-containing compounds. The salt form is reported to be soluble in common organic solvents, enabling a wider array of reaction conditions [2].

Bioconjugation Aqueous Reaction Media Pre-formulation

Molecular Weight and Stoichiometry: Precise Molar Calculations for Synthesis vs. Free Base and Ethyl Ester

The target hydrochloride salt has a molecular weight of 201.65 g/mol , which is 22% higher than its free base analog (165.19 g/mol) and 6.5% lower than its ethyl ester hydrochloride analog (215.68 g/mol) . This directly impacts the mass required for stoichiometric calculations in multi-step syntheses, especially in amide coupling reactions where the amine is the limiting reagent .

Synthetic Chemistry Stoichiometry Analytical Chemistry

High-Value Application Scenarios for Methyl 2-(4-aminophenyl)acetate hydrochloride in R&D and Manufacturing


Precision Amide Coupling in Parallel Synthesis

The liquid physical state and enhanced solubility of Methyl 2-(4-aminophenyl)acetate hydrochloride make it ideal for automated, high-throughput parallel synthesis platforms where precise volumetric dispensing of an amine coupling partner is required . Unlike its solid free base, which would require weighing each individual reaction, the liquid salt can be reliably handled by automated liquid handlers, improving reproducibility and throughput in medicinal chemistry campaigns.

Synthesis of Water-Compatible PROTAC Linkers and Bioconjugates

While the free base methyl ester (CAS 39552-81-3) is recognized as a PROTAC linker building block, its poor water solubility (2.87 mg/mL) can restrict its use in aqueous reaction sequences . The hydrochloride salt, with its improved aqueous compatibility, is better suited for subsequent modifications involving water-soluble payloads, biotinylation, or the construction of linkers for antibody-drug conjugates (ADCs) that require partial aqueous solubility during the assembly process [1].

Process Development for Scaled-Up Syntheses

In process chemistry, the handling and transfer of solids can pose significant engineering challenges, including dust generation and inconsistent flow. The liquid nature of this hydrochloride salt offers a practical advantage for scaling up reactions from milligram to kilogram quantities . This simplifies reactor charging, enhances mixing with other liquid reagents, and reduces the need for solid-handling equipment, thereby streamlining the transition from discovery to early-phase manufacturing.

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